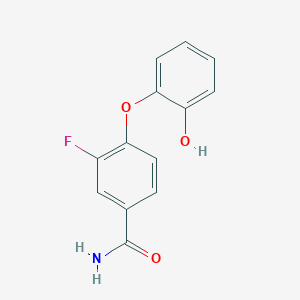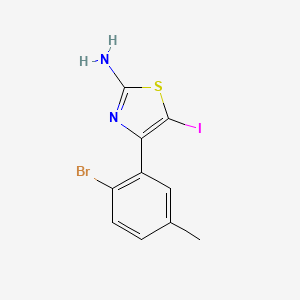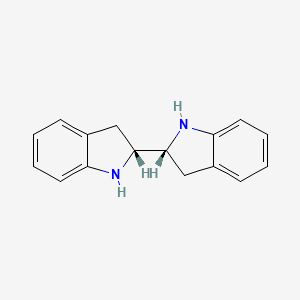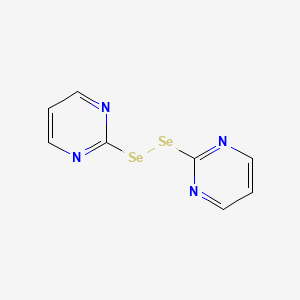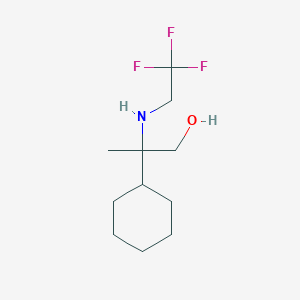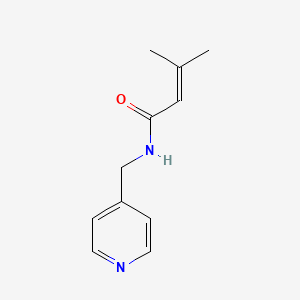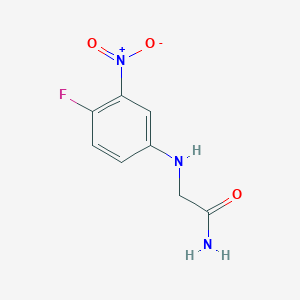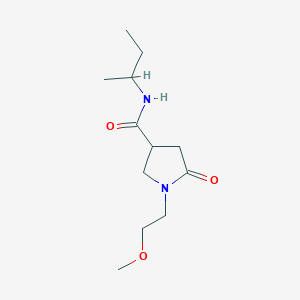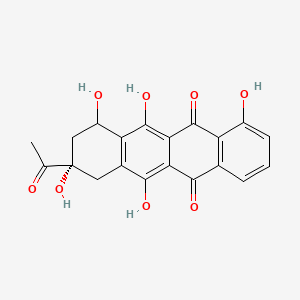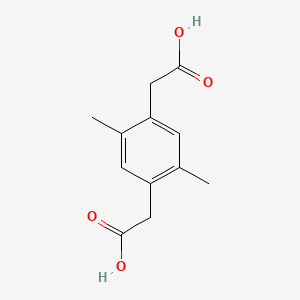
2,2'-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid is an organic compound with the molecular formula C12H14O4. This compound features a benzene ring substituted with two methyl groups and two acetic acid groups. It is a derivative of benzene and is known for its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid typically involves the reaction of 2,5-dimethylbenzene with acetic acid derivatives under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired diacetic acid compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,2’-(2,5-dimethylbenzene-1,4-diyl)diacetic acid derivatives with additional carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
科学研究应用
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of acetic acid groups allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
- 2,2’-(4,4’-Biphenyldiyl)diacetic acid
- 2,2’-(1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane-4,11-diyl)diacetic acid
- 2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid
Uniqueness
2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methyl groups and two acetic acid groups allows for versatile chemical modifications and applications in various fields.
This detailed article provides a comprehensive overview of 2,2’-(2,5-Dimethylbenzene-1,4-diyl)diacetic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-[4-(carboxymethyl)-2,5-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-10(6-12(15)16)8(2)4-9(7)5-11(13)14/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
InChI 键 |
KHLBVGJKSPRIHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CC(=O)O)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
